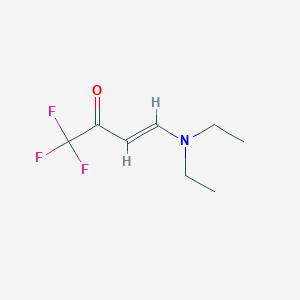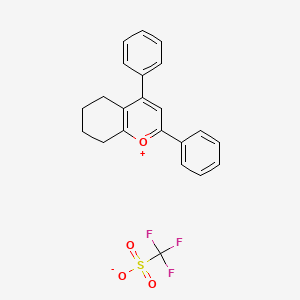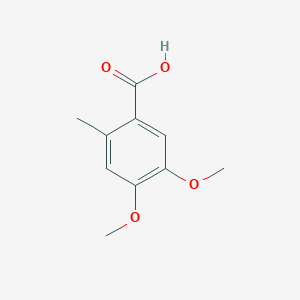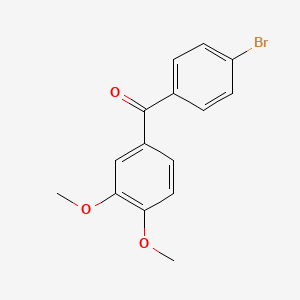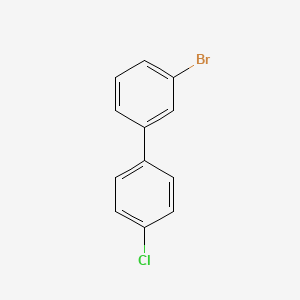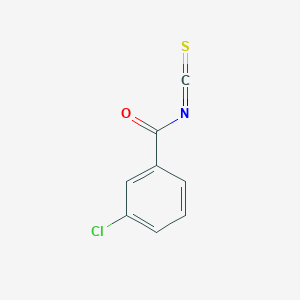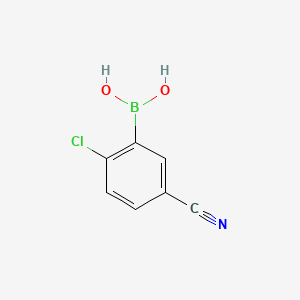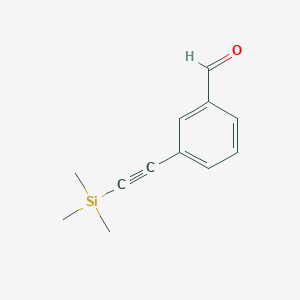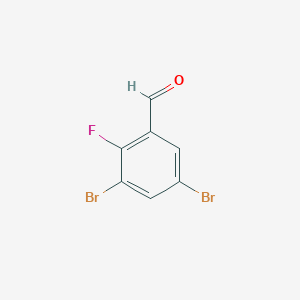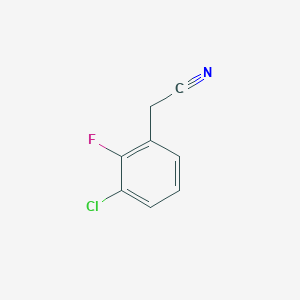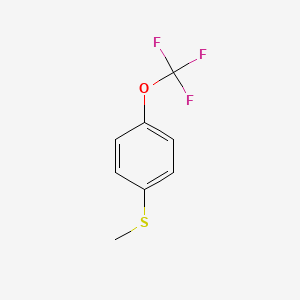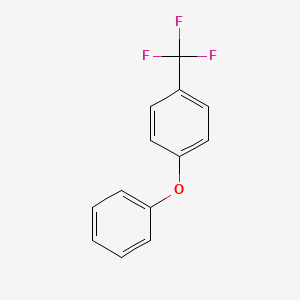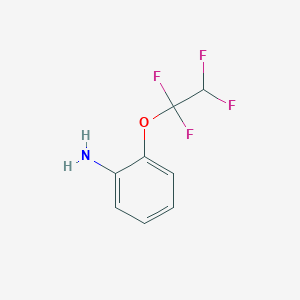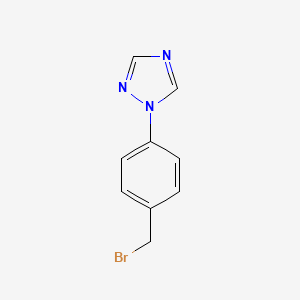
1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole
Overview
Description
“1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” is an organic compound. It’s a trifunctional building block that contains a bromine synthetic handle .
Synthesis Analysis
The synthesis of compounds similar to “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” involves various methods. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of BrCN .Molecular Structure Analysis
The molecular structure of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be analyzed using various techniques. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .Chemical Reactions Analysis
The chemical reactions involving “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be complex. For instance, the substitution of the bromine-containing 1,3,4-oxadiazoles has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” include its state (solid), appearance (off-white), and solubility (slightly soluble in chloroform and methanol). It has a melting point range of 81 - 83 °C .Scientific Research Applications
Antimicrobial Studies
1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole and its derivatives have been studied for their antimicrobial properties. Research shows that introducing alkyl, alkoxy, and halogen substituents into 1,2,4-triazole compounds can enhance their pharmacological properties, including antimicrobial activity. Halogen-substituted compounds, in particular, have shown promising results as antimicrobial agents (Desabattina, 2014).
Anti-proliferative and Urease Inhibitory Activities
The synthesis of 1,2,4-triazole derivatives has also been explored for their potential in inhibiting urease and anti-proliferative activities. Specific compounds within this class have shown promising results as urease inhibitors and for their anti-proliferative properties, suggesting potential applications in medical research and drug development (Ali et al., 2022).
Chemical Synthesis and Structural Analysis
The 1,2,4-triazole framework serves as a base for synthesizing various heterocyclic compounds. These compounds, including those with 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, are of interest due to their potential coordination modes with metal ions, which may lead to applications in molecular-based memory devices, displays, and optical switches. Structural analysis and synthesis methods of these derivatives are crucial for understanding their properties and potential applications (Şahin et al., 2008).
Catalytic Applications
1,2,3-Triazole derivatives, related to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, have been used in the synthesis of catalysts. These catalysts have shown efficiency in various chemical reactions, including oxidation and transfer hydrogenation processes. The exploration of these compounds in catalysis highlights their versatility and potential utility in industrial and synthetic chemistry applications (Saleem et al., 2013).
Thermal Stability and Acoustic Fingerprint Spectra
Studies on the thermal stability and acoustic fingerprint spectra of 1,2,4-triazoles have provided insights into their characteristic behavior as propellants and explosives for rocket fuels. The bond lengths of chemical substituents in these compounds significantly impact their thermal stability, making them subjects of interest in materials science, particularly in the field of energetic materials (Rao et al., 2016).
Antifungal Activity
The 1,2,4-triazole derivatives, including those structurally similar to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, have been investigated for their antifungal properties. Research has shown that modifying these compounds can result in significant antifungal effects. This highlights the potential of these derivatives in developing new antifungal agents and contributes to the broader field of pharmaceutical research (Safonov & Panasenko, 2022).
Safety And Hazards
properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUAEJFAVOHNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380122 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole | |
CAS RN |
58419-69-5 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




